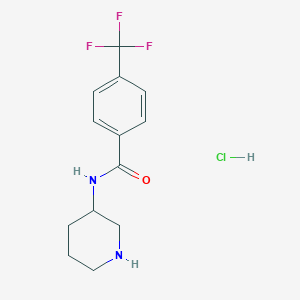

N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride

Descripción

N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is a benzamide derivative featuring a piperidine ring substituted at the 3-position and a trifluoromethyl group at the para position of the benzamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug-like properties .

Propiedades

IUPAC Name |

N-piperidin-3-yl-4-(trifluoromethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-5-3-9(4-6-10)12(19)18-11-2-1-7-17-8-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBJWEPCAPBQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anti-tubercular activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a piperidine ring, a trifluoromethyl group, and a benzamide moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds structurally related to this compound. A series of benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, certain compounds exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . The most promising compounds demonstrated IC90 values between 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis.

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound ID | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 7e | Not reported | Not reported |

Cytotoxicity

The cytotoxicity of these compounds was assessed using HEK-293 human embryonic kidney cells, revealing that most tested compounds were nontoxic at the concentrations evaluated. This is crucial for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the para position of the phenolic ring has been shown to enhance biological activity significantly. SAR studies indicate that modifications in the benzamide structure can lead to variations in potency against M. tuberculosis and other biological targets . The inclusion of electron-withdrawing groups generally improves inhibitory activity.

Table 2: Summary of SAR Findings

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para | -CF3 | Increased potency |

| Meta | -Cl | Moderate potency |

| Ortho | -OCH3 | Reduced activity |

Case Studies and Research Findings

In a systematic investigation into benzamide derivatives, several compounds were identified as having significant antifungal and insecticidal properties alongside their anti-tubercular effects. For instance, benzamides with various substituents showed promising results against Sclerotinia sclerotiorum, with inhibition rates exceeding those of control drugs like quinoxyfen .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride is classified as a substituted benzamide derivative, which has been studied for its interactions with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Central Nervous System Disorders

Research indicates that this compound can serve as an allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of various CNS disorders such as depression and schizophrenia .

Antiviral Activity

A study highlighted that derivatives of this compound exhibited significant antiviral activity against Influenza A virus by targeting viral hemagglutinin (HA). The introduction of trifluoromethyl substituents was found to enhance the antiviral potency, with some analogs achieving over 99% inhibition at low concentrations .

Inhibition of Influenza A Virus

In a controlled study, compounds similar to this compound were tested for their efficacy against the Influenza A virus. The results indicated that certain derivatives could inhibit viral replication effectively, showcasing the potential for developing new antiviral drugs .

Antifungal and Insecticidal Properties

Recent research has demonstrated that novel derivatives containing a trifluoromethyl group, including those related to this compound, exhibit antifungal and insecticidal activities. These compounds showed moderate to excellent efficacy against various fungal pathogens and insect species in bioassays .

Data Tables

The following tables summarize key findings from studies involving this compound and its derivatives.

Comparación Con Compuestos Similares

Structural Analogues with Varying Substituents

Key Observations

Substituent Position and Bioactivity :

- The trifluoromethyl group at the para position (target compound) vs. meta/ortho positions (e.g., Compound 66, RN 9893) may influence target binding. For instance, ortho-substituted nitro and sulfonyl groups in RN 9893 likely enhance solubility and target specificity for kinase inhibition .

- Pyridine-carboxamide derivatives (Compound 68) show higher synthetic yields (76%) compared to benzamide derivatives (75% for Compound 66), suggesting heterocyclic cores may improve reaction efficiency .

- Piperidine vs. Piperazine derivatives () demonstrate distinct SAR trends, with hydroxyl/methoxy groups modulating CNS penetration .

Functional Group Impact :

Métodos De Preparación

Formation of the Piperidine Ring

The piperidine ring in N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride can be synthesized through several established methods:

Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation of substituted pyridines under controlled conditions yields the piperidine ring. This method allows for selective reduction while preserving other functional groups.

Cyclization Reactions: Amines and aldehydes can undergo cyclization to form the piperidine ring, often facilitated by acid or base catalysts.

These methods provide flexibility depending on the availability of starting materials and desired substitution patterns on the piperidine ring.

Formation of the Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt to enhance stability and solubility:

Salt Formation: Treatment of the free amine with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, diethyl ether) precipitates the hydrochloride salt.

Purification: The salt is purified by recrystallization, often from solvents such as isopropanol or ethyl acetate, to achieve high purity.

This step is essential for pharmaceutical formulation and handling.

Detailed Reaction Schemes and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine ring synthesis | Hydrogenation of substituted pyridine; Pd/C catalyst, H2 gas, room temp | Selective reduction preserving trifluoromethyl group |

| Amide coupling | 4-(Trifluoromethyl)benzoic acid chloride, piperidin-3-yl amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Use of acid chloride improves reaction efficiency |

| Hydrochloride salt formation | HCl in ethanol or ether, stirring at room temp | Precipitates pure hydrochloride salt |

Reaction Optimization and Industrial Considerations

Catalyst Selection: Use of palladium on carbon (Pd/C) for hydrogenation offers high selectivity and yield.

Reaction Monitoring: Techniques such as TLC, HPLC, and NMR are employed to monitor reaction progress and confirm product formation.

Purification Techniques: Recrystallization and chromatography are used to achieve high purity, essential for pharmaceutical applications.

Scalability: The methods described are amenable to scale-up, with adjustments in stirring, temperature control, and reagent addition rates to optimize yield and purity on an industrial scale.

Research Findings and Data Analysis

While specific data on this compound are limited, analogous compounds with trifluoromethyl-substituted aromatic rings and piperidine moieties have been extensively studied. For example, related piperazine derivatives with trifluoromethyl phenyl groups have been synthesized using thiourea-assisted coupling and copper-catalyzed amination, highlighting the versatility of coupling strategies in such heterocyclic systems.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Hydrogenation catalyst | Pd/C (10%) | |

| Hydrogen pressure | 1–5 atm | |

| Amide coupling temperature | 0–25°C | |

| Reaction time (amide coupling) | 2–6 hours | |

| Hydrochloride salt formation | Room temperature, 1–2 hours | |

| Purity after recrystallization | >98% |

Summary of Preparation Methods

| Stage | Methodology Summary | Key Considerations |

|---|---|---|

| Piperidine Ring Formation | Hydrogenation of pyridine or cyclization | Catalyst choice, reaction time |

| Amide Coupling | Acid chloride or carbodiimide-mediated coupling | Temperature control, reagent purity |

| Hydrochloride Salt Formation | Acid treatment in suitable solvent | Solvent choice, crystallization conditions |

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of N-(piperidin-3-yl)-4-(trifluoromethyl)benzamide hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity by matching chemical shifts to reference spectra (e.g., δ 7.74 ppm for aromatic protons in similar benzamide derivatives) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight via electrospray ionization mass spectrometry (e.g., observed [M+H]+ peaks at m/z ~415 for related compounds) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Critical Precautions :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity via respiratory exposure is possible .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .

Q. What synthetic routes are commonly employed for synthesizing this compound, and what are their critical steps?

- Key Synthetic Pathways :

- Step 1 : Coupling of piperidine derivatives (e.g., 3-aminopiperidine) with 4-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., NaHCO₃) in dichloromethane .

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in diethyl ether, followed by recrystallization from ethanol/water .

- Critical Steps : Strict inert atmosphere (argon/nitrogen) to prevent oxidation of intermediates and use of Schlenk flasks for moisture-sensitive reactions .

Advanced Research Questions

Q. How can researchers mitigate mutagenicity risks associated with this compound during in vitro assays?

- Risk Mitigation Strategies :

- Ames Testing : Pre-screen using Salmonella typhimurium strains (e.g., TA98, TA100) to assess mutagenic potential. Compound 3 (a structural analog) showed lower mutagenicity than other anomeric amides but comparable to benzyl chloride .

- Engineering Controls : Use closed-system reactors and HEPA-filtered biosafety cabinets to minimize aerosol exposure .

- Substitution : Explore non-mutagenic analogs by replacing the trifluoromethyl group with bioisosteres (e.g., cyano or sulfone groups) .

Q. How does the trifluoromethyl group influence the compound's pharmacokinetic properties, and what methodological approaches validate these effects?

- Impact and Validation :

- Lipophilicity Enhancement : The -CF₃ group increases logP values by ~1.5 units, improving membrane permeability. Measure via shake-flask or chromatographic methods (e.g., immobilized artificial membrane HPLC) .

- Metabolic Stability : Assess using liver microsome assays (human/rat) to quantify half-life (t₁/₂). The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes .

- In Vivo Studies : Use radiolabeled NMR or PET imaging to track tissue distribution in rodent models .

Q. What strategies optimize reaction yields when scaling up the synthesis of this compound under inert conditions?

- Optimization Techniques :

- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., acylation), reducing byproduct formation .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps; Na pivalate (5 mol%) increased yields to 75% in scaled reactions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mutagenicity data for structurally similar benzamide derivatives?

- Resolution Framework :

- Contextual Factors : Compare test conditions (e.g., dose, solvent, bacterial strain). For example, Ames II testing for compound 3 used DMSO as a solvent, whereas conflicting studies used ethanol .

- Meta-Analysis : Pool data from multiple assays (e.g., OECD 471-compliant studies) to identify trends. Mutagenicity often correlates with electrophilic substituents (e.g., nitro groups) absent in this compound .

- Follow-Up Assays : Conduct mammalian cell tests (e.g., micronucleus assay) to resolve bacterial vs. eukaryotic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.